3-(Hydrazinecarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Description

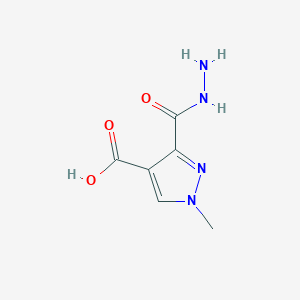

3-(Hydrazinecarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound characterized by a hydrazinecarbonyl (-CONHNH₂) substituent at the 3-position and a carboxylic acid (-COOH) group at the 4-position of the pyrazole ring.

Properties

IUPAC Name |

3-(hydrazinecarbonyl)-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-10-2-3(6(12)13)4(9-10)5(11)8-7/h2H,7H2,1H3,(H,8,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVQBQQBJCULLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)NN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydrazinecarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with 1-methyl-1H-pyrazole-4-carboxylic acid as the starting material.

Hydrazine Addition: The carboxylic acid group is then reacted with hydrazine to introduce the hydrazinecarbonyl group.

Purification: The resulting compound is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(Hydrazinecarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce different substituents at various positions on the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Derivatives with increased oxidation states.

Reduction Products: Reduced forms of the compound.

Substitution Products: Compounds with different substituents on the pyrazole ring.

Scientific Research Applications

3-(Hydrazinecarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(Hydrazinecarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)

Structural Differences :

- Substituent at 3-position : Difluoromethyl (-CF₂H) instead of hydrazinecarbonyl (-CONHNH₂).

- Functional Group : Both share a carboxylic acid group at the 4-position.

3-Methyl-1H-pyrazole-4-carboxylic Acid

Structural Differences :

- Lacks both the hydrazinecarbonyl and difluoromethyl groups.

- Contains a simple methyl group at the 3-position.

1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives

Structural Differences :

- Replace the hydrazinecarbonyl and carboxylic acid groups with benzoyl and aldehyde functionalities.

3-(2-Furyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

Structural Differences :

- Features a furan ring at the 3-position instead of hydrazinecarbonyl.

Biological Activity

3-(Hydrazinecarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in the field of medicinal chemistry, particularly for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with hydrazinecarbonyl and carboxylic acid functional groups, which are critical for its biological activity. The structural formula can be represented as follows:

This structure is essential for the compound's interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate pyrazole precursors. Various synthetic routes have been explored, focusing on optimizing yield and purity. A common method includes the cyclization of hydrazine with substituted pyrazole derivatives under acidic or basic conditions.

Antifungal Activity

One of the most notable biological activities of this compound is its antifungal properties. Studies have demonstrated that derivatives of this compound exhibit potent activity against various phytopathogenic fungi. For instance, a series of amides derived from this acid were tested for their antifungal efficacy against seven different fungal strains, showing moderate to excellent inhibition rates.

| Compound | Fungal Strain | Inhibition (%) |

|---|---|---|

| 9m | Fusarium oxysporum | 85% |

| 9n | Botrytis cinerea | 78% |

| 9o | Alternaria solani | 82% |

These results indicate that modifications to the hydrazinecarbonyl group can enhance antifungal activity.

Anticancer Activity

Research has also indicated potential anticancer properties for this compound. In vitro studies using human cancer cell lines have shown that certain derivatives can induce apoptosis in cancer cells. For example, a derivative was tested against A549 lung adenocarcinoma cells and exhibited a reduction in cell viability by approximately 66% at a concentration of 100 µM.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes in metabolic pathways. For instance, it has been suggested that this compound may inhibit succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain, leading to impaired energy production in fungal cells.

Case Studies

Several case studies highlight the efficacy of this compound in clinical and agricultural settings:

- Agricultural Application : In field trials, formulations containing derivatives of this compound showed significant efficacy against crop diseases caused by Fusarium and Alternaria species, leading to improved yields.

- Pharmaceutical Development : A recent study on a new derivative demonstrated enhanced selectivity towards cancer cells compared to normal cells, suggesting its potential as a targeted therapy in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.